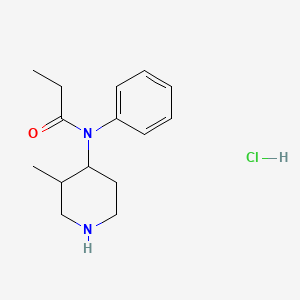![molecular formula C11H14ClF3N2O B12286132 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an ethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetamide moiety, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves the following steps:
Formation of the Ethylamino Group: This step involves the reaction of ethylamine with a suitable precursor, such as an acyl chloride or an ester, to form the ethylamino group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic processes.
Pathway Modulation: Alteration of cellular pathways, leading to changes in cellular function and response.
相似化合物的比较
Similar Compounds
2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride: Similar structure but with a cyclohexanone moiety instead of an acetamide group.
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]propionamide hydrochloride: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the ethylamino and acetamide groups contribute to its reactivity and potential biological activity.
属性
分子式 |
C11H14ClF3N2O |
|---|---|
分子量 |
282.69 g/mol |
IUPAC 名称 |
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O.ClH/c1-2-15-7-10(17)16-9-6-4-3-5-8(9)11(12,13)14;/h3-6,15H,2,7H2,1H3,(H,16,17);1H |
InChI 键 |
XQZIXSGHSMBDCY-UHFFFAOYSA-N |
规范 SMILES |
CCNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



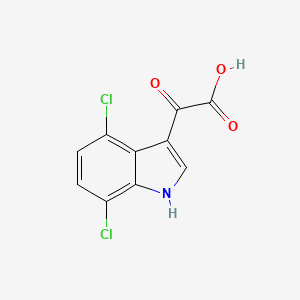
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
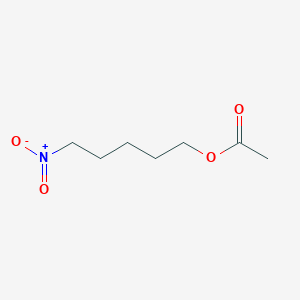
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
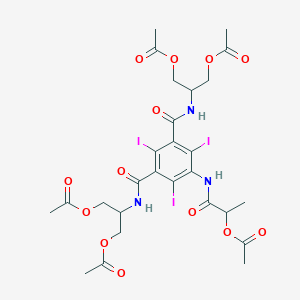

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

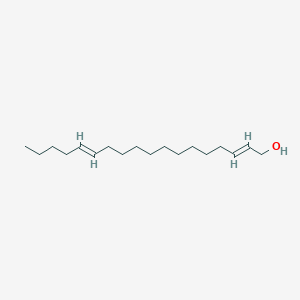


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)
